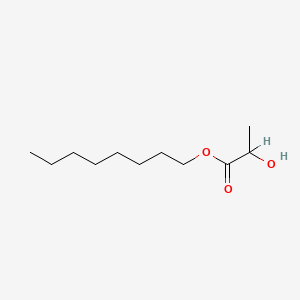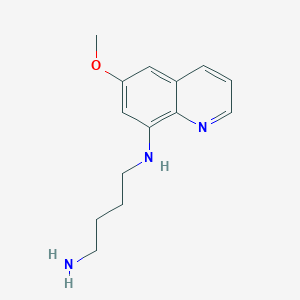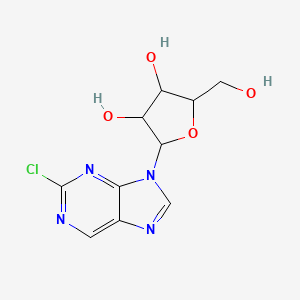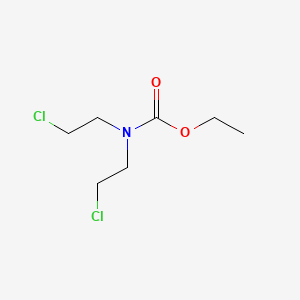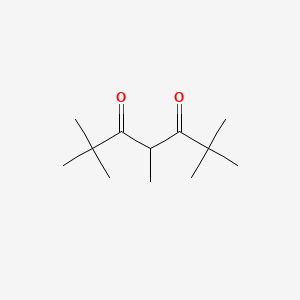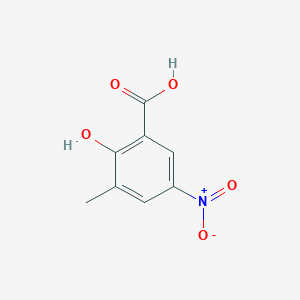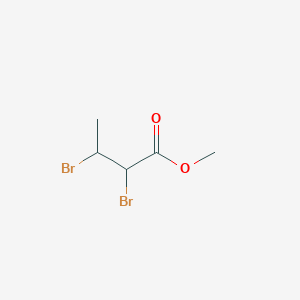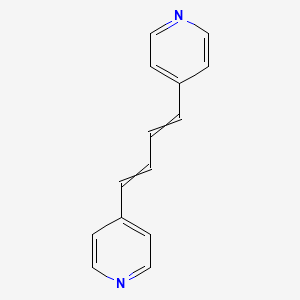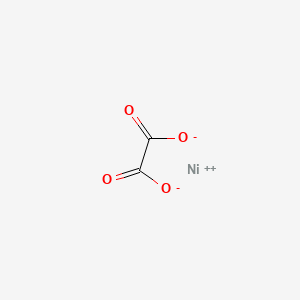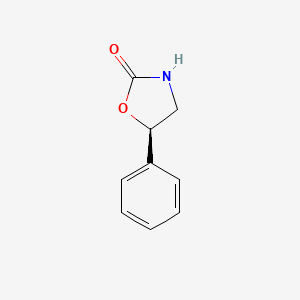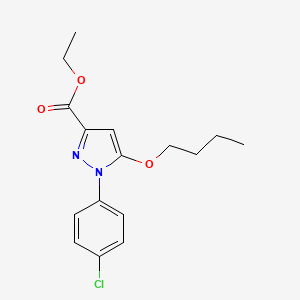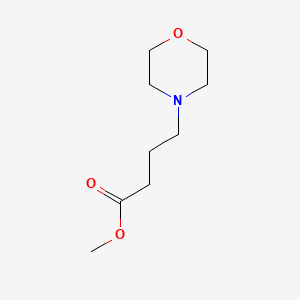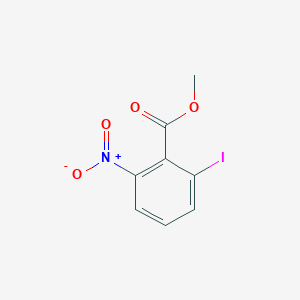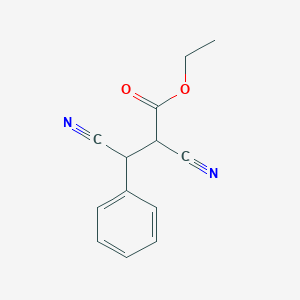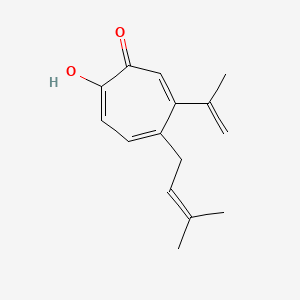
Procerin
Vue d'ensemble
Description
Procerin is a hair loss treatment for men . It consists of two components: this compound tablets and this compound XT Topical Activator Foam . The tablets are taken orally and contain DHT blockers and nutrients vital to hair growth and the prevention of further hair loss . The foam should be applied directly to the scalp . It contains active ingredients that block the binding of DHT to receptors on the hair follicle and stimulate new growth in the crown and temple area . This compound is designed to stop male hair loss without the negative side effects of prescription medications .
Chemical Reactions Analysis
This compound’s active ingredients prevent the chemical reaction that changes testosterone into DHT . This is achieved by inhibiting the 5-alpha-reductase enzyme, which is responsible for this conversion . By doing so, this compound reduces levels of DHT present in the scalp .
Applications De Recherche Scientifique
Proteomics and Clinical Applications
Proteomics, the study of proteins in cells or tissues, has transformative implications in clinical applications. Research shows its significance in understanding protein changes between healthy and diseased states, including how serum complexity poses challenges and promises in clinical applications (Colantonio & Chan, 2005). This advancement in proteomic techniques is crucial for biomarker discovery and transforming medical approaches.
Biotechnological Activities
The study of bacterial secondary metabolites like violacein and prodigiosin reveals their diverse biological activities, including antimicrobial and anticancer properties. Their production in native and other bacterial hosts using synthetic biology techniques indicates significant biotechnological applications (Choi et al., 2021).
Gut Microbiota and Health
Probiotics, live microorganisms that confer health benefits, have been studied in over 700 human trials. These studies strongly support probiotics in preventing or treating gastrointestinal disorders and metabolic syndrome, emphasizing the influence of gut microbiota on human health and disease (Wallace et al., 2011).
Proteogenomics in Research
Proteogenomics, the interface of proteomics and genomics, uses customized protein databases for novel peptide identification, offering protein-level evidence of gene expression and refining gene models. This approach, accelerated by new sequencing technologies and mass spectrometry improvements, is crucial in scientific research (Nesvizhskii, 2014).
iTRAQ Reagent Technology
The iTRAQ reagents, used in proteomic research, allow simultaneous identification and quantitation of multiple samples. This technology is essential in differential expression analysis, aiding in discovering disease markers and understanding protein-protein interactions (Zieske, 2006).
Proteomics in Cardiovascular Health
Proteomics has significantly impacted cardiovascular health and disease research. Its advancements facilitate large-scale protein analysis, enabling paradigm shifts in biological concepts and addressing clinical questions in cardiovascular research (Lindsey et al., 2015).
Machine Learning in Proteomics
MSTracer, a machine learning tool, enhances peptide feature detection from mass spectrometry data in proteomics. This advancement significantly improves the performance of proteomic data analysis, demonstrating the integration of machine learning in proteomics (Zeng & Ma, 2021).
Oncoproteomics in Cancer Research
Oncoproteomics focuses on protein studies in cancer cells. Its applications in cancer biomarker discovery, diagnosis, and therapeutic target identification demonstrate its potential to revolutionize clinical practice and understanding of cancer pathogenesis (Cho, 2007).
Proteomics in Nephrology
Proteomics applications in nephrology include understanding renal physiology, exploring disease mechanisms, and identifying biomarkers and therapeutic targets. It offers perspectives on how experimental data can be linked to clinical applications in renal research (Thongboonkerd & Malasit, 2005).
Gel-Based Proteomics in Cancer
Gel-based proteomics studies on bladder and lung cancer using fresh tissue biopsies emphasize its potential for biomarker discovery and addressing cancer heterogeneity. This approach highlights the application of proteomics in translational cancer research (Celis & Gromov, 2003).
Mécanisme D'action
Procerin works by targeting the specific chemical process that transforms the male hormone testosterone into DHT . It inhibits the 5AR enzyme and reduces DHT’s production . It also blocks the androgen receptors, preventing DHT’s attachment to the hair follicle . Furthermore, it activates the hair follicles and stimulates hair growth .
Safety and Hazards
Procerin is considered safe and effective . It contains all-natural compounds that have been used successfully both topically and orally for many years . Unlike many prescription medications, this compound does not have any sexual side effects . It can be used safely by men of any age, with all levels of hair loss .
Orientations Futures
While the future directions of Procerin are not explicitly mentioned in the search results, it’s clear that the product is designed to be a continuous solution for male hair loss . For best results, it’s recommended that men use this compound for at least 1 to 2 months before they should expect to see significant results . For men seeking faster results, it’s recommended to use both this compound tablets and this compound XT Foam in conjunction with each other .
Propriétés
IUPAC Name |
2-hydroxy-5-(3-methylbut-2-enyl)-6-prop-1-en-2-ylcyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10(2)5-6-12-7-8-14(16)15(17)9-13(12)11(3)4/h5,7-9H,3,6H2,1-2,4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGONUWOERJCFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC=C(C(=O)C=C1C(=C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344126 | |
| Record name | Procerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552-96-5 | |
| Record name | Procerin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE92PBK71X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


